molecular formula C21H21Cl2N3O5S B3757870 4-(2,4-Dichloro-phenoxy)-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-butyramide

4-(2,4-Dichloro-phenoxy)-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-butyramide

Cat. No.: B3757870
M. Wt: 498.4 g/mol
InChI Key: WDIAVXDRWWHFRP-UHFFFAOYSA-N
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Description

4-(2,4-Dichloro-phenoxy)-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-butyramide is a complex organic compound characterized by its unique structure, which includes dichlorophenoxy and dimethyl-isoxazolylsulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-phenoxy)-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-butyramide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and dimethyl-isoxazolylsulfamoyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, sulfonamides, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichloro-phenoxy)-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or desulfonated compounds.

Scientific Research Applications

4-(2,4-Dichloro-phenoxy)-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-butyramide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-phenoxy)-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-butyramide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    Dichlorprop: Another herbicide with a similar structure, used for controlling broadleaf weeds.

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: A compound with similar phenoxy groups, used in various chemical applications.

Uniqueness

4-(2,4-Dichloro-phenoxy)-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-butyramide is unique due to its combination of dichlorophenoxy and dimethyl-isoxazolylsulfamoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O5S/c1-13-14(2)25-31-21(13)26-32(28,29)17-8-6-16(7-9-17)24-20(27)4-3-11-30-19-10-5-15(22)12-18(19)23/h5-10,12,26H,3-4,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIAVXDRWWHFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-Dichloro-phenoxy)-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-butyramide

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